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Compound of Interest

Compound Name: Methyl caffeate

Cat. No.: B142706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl caffeate, an ester of caffeic acid, is a naturally occurring phenolic compound found in

various plant species. It exhibits a range of biological activities, including antioxidant, anti-

inflammatory, and anticancer properties, making it a molecule of significant interest in

pharmaceutical and nutraceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy

is an essential analytical technique for the structural elucidation and purity assessment of

methyl caffeate. This document provides a detailed analysis of the 1H and 13C NMR spectra

of methyl caffeate, along with a comprehensive protocol for sample preparation and spectral

acquisition.

Chemical Structure
Methyl caffeate consists of a dihydroxyphenyl group attached to a methyl acrylate moiety. The

numbering of the atoms for NMR assignment is as follows:

Caption: Chemical structure of methyl caffeate with atom numbering.

1H NMR Spectral Data
The 1H NMR spectrum of methyl caffeate is characterized by signals from the aromatic

protons, the vinylic protons of the acrylate moiety, the methyl ester protons, and the hydroxyl
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protons. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling

constants (J) are in Hertz (Hz).

Table 1: 1H NMR Chemical Shifts and Coupling Constants for Methyl Caffeate.

Proton
Chemical Shift (δ)
in DMSO-d6

Multiplicity J-coupling (Hz)

H-2 6.96 dd J = 8.4, 1.8

H-5 6.75 d J = 8.4

H-6 7.02 d J = 1.8

H-7 7.42 d J = 15.6

H-8 6.16 d J = 15.6

OCH3 3.65 (approx.) s -

OH-3 9.13 s -

OH-4 9.53 s -

Note: The chemical shift of the methoxy group (OCH3) can vary slightly depending on the

literature source. The phenolic hydroxyl protons (OH-3 and OH-4) are exchangeable and may

appear as broad singlets; their chemical shifts can be concentration and temperature-

dependent.

13C NMR Spectral Data
The 13C NMR spectrum provides information about the carbon skeleton of methyl caffeate.

Table 2: 13C NMR Chemical Shifts for Methyl Caffeate in DMSO-d6.
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Carbon Chemical Shift (δ) in DMSO-d6

C-1 127.4

C-2 122.5

C-3 115.1

C-4 145.9

C-5 149.1

C-6 116.4

C-7 146.5

C-8 116.4

C-9 (C=O) 167.9

OCH3 51.5

Experimental Protocols
A detailed protocol for the acquisition of 1H and 13C NMR spectra of methyl caffeate is

provided below. This protocol is a general guideline and may require optimization based on the

specific instrumentation available.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of methyl caffeate for 1H NMR and 20-50 mg

for 13C NMR into a clean, dry vial.[1]

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6,

CDCl3, or Acetone-d6) to the vial.[1][2] Ensure the solvent is of high purity to avoid

extraneous signals.[3]

Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary,

brief sonication can be used to aid dissolution.
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Filtration and Transfer: To remove any particulate matter that can degrade spectral quality,

filter the solution into a clean 5 mm NMR tube.[1][4] This can be achieved by passing the

solution through a small plug of glass wool or cotton placed at the bottom of a Pasteur

pipette.[2][4] The final sample height in the NMR tube should be approximately 4-5 cm.[1][2]

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters
The following are typical parameters for acquiring 1H and 13C NMR spectra on a 400 or 500

MHz NMR spectrometer.

1H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

typically sufficient.

Temperature: 298 K (25 °C).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons,

which is crucial for accurate integration.

Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

Referencing: The residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) can be used for

chemical shift referencing. If using CDCl3, the residual CHCl3 peak (δ ≈ 7.26 ppm) or added

tetramethylsilane (TMS, δ = 0.00 ppm) can be used.[3]

13C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker

instruments) is used to obtain a spectrum with singlets for each carbon.

Temperature: 298 K (25 °C).
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Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: Due to the lower natural abundance and sensitivity of the 13C nucleus, a

larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-

noise ratio.[1]

Referencing: The solvent peak of DMSO-d6 (δ ≈ 39.52 ppm) or CDCl3 (δ ≈ 77.16 ppm) can

be used for referencing.

Data Processing and Interpretation
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

1H and 1-2 Hz for 13C) to the Free Induction Decay (FID) before Fourier transformation to

improve the signal-to-noise ratio.

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in

pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat

baseline.

Peak Picking and Integration (1H NMR): Identify all peaks and integrate their areas. The

relative integrals should correspond to the number of protons giving rise to each signal.

Chemical Shift and Coupling Constant Analysis: Determine the chemical shifts of all signals

and calculate the coupling constants for multiplet signals. This information is crucial for

assigning the signals to specific protons in the molecule.[5]

Structure Confirmation: Compare the obtained 1H and 13C NMR data with the tabulated

values and literature data to confirm the structure of methyl caffeate.

Workflow and Data Relationships
The following diagrams illustrate the experimental workflow and the correlation between

different NMR signals.
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Caption: Experimental workflow for NMR analysis of methyl caffeate.
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Caption: Key 1H-1H and 1H-13C correlations for methyl caffeate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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